molecular formula C6H7BO2 B1666558 Phenylboronic acid CAS No. 98-80-6

Phenylboronic acid

Cat. No.: B1666558
CAS No.: 98-80-6
M. Wt: 121.93 g/mol
InChI Key: HXITXNWTGFUOAU-UHFFFAOYSA-N
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Description

Phenylboronic acid, also known as benzeneboronic acid, is an organic compound with the chemical formula C₆H₇BO₂. It is a white to yellow powder that is commonly used in organic synthesis. This compound contains a phenyl group (C₆H₅) attached to a boronic acid group (B(OH)₂). This compound is known for its mild Lewis acidity and stability, making it an important reagent in various chemical reactions .

Chemical Reactions Analysis

Scientific Research Applications

Drug Delivery Systems

Phenylboronic Acid-Decorated Nanoparticles
this compound is utilized in the design of nanoparticles for targeted drug delivery. For instance, this compound-decorated soy protein nanoparticles have been developed to improve drug accumulation in tumor tissues. These nanoparticles can actively target sialic acid overexpressed on cancer cells while also enhancing the tumor microenvironment by reducing interstitial fluid pressure and solid stress. In vitro studies demonstrated that 30 nm-sized nanoparticles loaded with doxorubicin exhibited superior cellular uptake and cytotoxicity compared to larger sizes .

Layer-by-Layer Assemblies
PBA-functionalized layer-by-layer assemblies have been explored for their potential in drug delivery systems. These assemblies can respond to glucose levels, facilitating glucose-triggered insulin release. The dynamic nature of PBA allows for the encapsulation of insulin within these films, releasing it in response to elevated glucose concentrations while remaining stable under normal physiological conditions .

Biosensors

Glucose Sensors
The ability of this compound to bind selectively with glucose has led to its application in the development of glucose sensors. PBA-modified electrodes are used to create electrochemical sensors that can detect glucose levels accurately. This application is particularly relevant for diabetes management, where continuous glucose monitoring is crucial .

Diagnostic Applications
this compound's interactions with carbohydrates are leveraged in diagnostic assays. Its ability to form complexes with specific sugars allows for the development of biosensors that can detect disease markers based on glycan changes associated with various health conditions .

Cancer Therapy

Inhibition of Cancer Cell Migration
Research has shown that this compound selectively inhibits the migration and viability of cancer cells, making it a promising candidate for cancer treatment. Studies indicate that PBA is more potent than boric acid in targeting metastatic properties of prostate and breast cancer cells without affecting non-tumorigenic cells . This selectivity highlights its potential as a therapeutic agent aimed at reducing cancer metastasis.

Polymeric Drug Carriers
PBA's ability to form stable complexes with diols has been exploited to create polymeric carriers that can deliver chemotherapeutic agents directly to tumor sites. These carriers can enhance the efficacy of drugs while minimizing side effects associated with conventional therapies .

Tissue Engineering

Scaffolds for Regenerative Medicine
In tissue engineering, this compound-based materials are being investigated as scaffolds due to their biocompatibility and ability to promote cell adhesion and growth. The reversible bonding properties of PBA allow for the development of dynamic scaffolds that can release growth factors or drugs in response to environmental stimuli .

Case Studies and Data Tables

Application Area Description Key Findings
Drug DeliveryPBA-decorated soy protein nanoparticlesEnhanced drug accumulation and cytotoxicity in tumors; optimal size: 30 nm
BiosensorsGlucose-responsive sensors using PBA-modified electrodesEffective glucose detection; critical for diabetes management
Cancer TherapySelective inhibition of cancer cell migrationMore potent than boric acid; targets metastatic prostate and breast cancer cells
Tissue EngineeringPBA-based scaffolds for regenerative medicinePromotes cell adhesion; dynamic drug release capabilities

Mechanism of Action

Phenylboronic acid exerts its effects through its ability to form reversible covalent bonds with diols and polyols. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. This property is particularly useful in saccharide recognition and drug delivery systems .

Comparison with Similar Compounds

Phenylboronic acid is unique compared to other boronic acids due to its phenyl group, which provides specific reactivity and stability. Similar compounds include:

This compound’s unique ability to form stable complexes with diols and its application in cross-coupling reactions make it a valuable compound in various fields of research and industry.

Biological Activity

Phenylboronic acid (PBA) is a versatile compound with significant biological activity, particularly in the fields of cancer therapy and plant biology. This article delves into its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl group and hydroxyl groups. Its unique reactivity, particularly with diols, has made it a valuable tool in medicinal chemistry and biochemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation evaluated the antiproliferative effects of PBA and its derivatives on various cancer cell lines, including A2780 ovarian cancer cells.

Key Findings

  • Mechanism of Action : PBA derivatives induce cell cycle arrest and apoptosis in cancer cells. The study demonstrated that certain derivatives led to significant accumulation of p21, a cyclin-dependent kinase inhibitor, resulting in G2/M phase arrest .
  • Structure-Activity Relationship : The potency of PBA derivatives varies significantly based on structural modifications. For instance, 2-fluoro-6-formylthis compound exhibited strong antiproliferative activity across multiple cancer cell lines, while other modifications led to decreased activity .

Table 1: Antiproliferative Activity of PBA Derivatives

CompoundIC50 (μM)Cell Line
2-Fluoro-6-formylthis compound18A2780
3-Morpholino-5-fluorobenzoxaborole27A2780
This compound>200Various

Mechanisms in Plant Biology

Phenylboronic acids also play a crucial role in plant biology. They are known to interact with cis-diols present in various biomolecules, influencing physiological processes.

Research Insights

  • Cellular Effects : Studies indicate that treatment with phenylboronic acids can disrupt cellular structures, leading to morphological changes in plant cells. For example, PBA treatment resulted in the gradual disappearance of cytoplasmic strands and alterations in nuclear morphology .
  • Boron Functionality : The biological activity of boron compounds like PBA is linked to their ability to form complexes with sugars and other diols, which can affect nutrient transport and metabolism in plants .

Case Studies

  • Cancer Therapy : A study on the effects of this compound derivatives on ovarian cancer cells revealed that these compounds could effectively induce apoptosis through caspase activation and cell cycle disruption. This positions them as promising candidates for further development as anticancer agents .
  • Plant Physiology : Research investigating the role of phenylboronic acids in plant systems demonstrated their influence on cellular integrity and function, suggesting potential applications in enhancing plant growth or stress responses .

Q & A

Q. Basic: How does phenylboronic acid's solubility vary across organic solvents, and what experimental methods are used to characterize it?

This compound exhibits high solubility in ethers and ketones (e.g., acetone, dipropyl ether) but low solubility in hydrocarbons like methylcyclohexane. This behavior is attributed to solvent polarity and hydrogen-bonding interactions. A dynamic method is commonly employed to measure solubility: the compound is dissolved in a solvent under controlled agitation and temperature until saturation, followed by gravimetric or spectroscopic quantification . For data correlation, polynomial equations better fit this compound due to equilibrium reactions forming anhydrides, while its cyclic esters (e.g., pinacol ester) align with the Redlich–Kister equation .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

  • Hazard Mitigation : Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion, as this compound is harmful (Section 2 of SDS) .
  • Storage : Keep in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (Section 4 of SDS) .

Q. Advanced: What mechanisms drive the decomposition of this compound derivatives under catalytic conditions?

Decomposition pathways depend on intermediates (e.g., diphenylborinic acid) and catalysts like palladium or copper. For example:

  • Palladium-Catalyzed Reactions : Intermediates (e.g., triphenylboron) activate NaTPB decomposition, independent of concentration .
  • Copper-Catalyzed Decomposition : In alkaline solutions (1.5 M NaOH), pseudo-first-order kinetics dominate, with temperature (25°C vs. 40°C) significantly affecting degradation rates. High-performance liquid chromatography (HPLC) tracks phenylborate and phenol byproducts .

Q. Advanced: How do substituents (e.g., trifluoromethyl groups) influence this compound's electronic and physicochemical properties?

Substituents alter electron density and steric effects. For example:

  • Trifluoromethyl Groups : Enhance acidity via electron-withdrawing effects, improving binding to diols in biosensing. Spectroscopic methods (e.g., 17^{17}O NMR) and computational studies (DFT/B3LYP) quantify these changes .
  • Ortho-Substituents : Intramolecular interactions (e.g., in 2-amino this compound) lower pKa, enabling physiological applications. X-ray crystallography and molecular docking validate these structural effects .

Q. Advanced: What strategies improve this compound's efficacy in biosensing interfaces?

  • Electron-Donating Functional Groups : Grafting via secondary amines or amidophosphates reduces pKa, enhancing diol-binding at neutral pH .
  • Layer-by-Layer (LbL) Films : this compound-appended insulin and poly(vinyl alcohol) form reversible 1,3-diol bonds, enabling glucose-responsive drug delivery. Dynamic light scattering (DLS) and fluorescence spectroscopy monitor film stability .

Q. Advanced: How do catalysts and reaction conditions affect this compound's decomposition kinetics?

  • Catalyst Role : Copper (10 mg/L) accelerates decomposition in NaOH, with pseudo-first-order rate constants (k = 0.001–0.003 h1^{-1} at 25°C) derived from regression analysis .
  • Temperature Dependence : At 40°C, decomposition rates double compared to 25°C, linked to increased hydroxyl radical activity. Controlled experiments under flowing air isolate oxidative pathways .

Properties

IUPAC Name

phenylboronic acid
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InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H
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InChI Key

HXITXNWTGFUOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O)O
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Molecular Formula

C6H7BO2
Record name phenylboronic acid
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DSSTOX Substance ID

DTXSID9059179
Record name Boronic acid, phenyl-
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Molecular Weight

121.93 g/mol
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS]
Record name Benzeneboronic acid
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Vapor Pressure

0.00000856 [mmHg]
Record name Benzeneboronic acid
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CAS No.

98-80-6
Record name Phenylboronic acid
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Record name Boronic acid, B-phenyl-
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Record name Dihydroxy(phenyl)borane
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Synthesis routes and methods I

Procedure details

Phenylboronic acid reagents of General Formula IX are prepared by condensation of (3-aminophenyl)boronic acid with an activated dicarboxylic acid preferably selected from, but not limited to, either succinyl chloride, adipoyl chloride, adiptic acid diisobutylcarbonate, suberoyl chloride,3,3'-dithiopropionyl chloride and 3,6,9-trioxaundecanedioyl chloride and 3,6,9-trioxaundecanedioic acid diisobutylcarbonate. The preparation of a single reagent of General Formula IX has been previously reported (Burnett, T. J., Peebles, H. C. and Hageman, J. H. (1980) Biochem. Biophys. Research Commun., 96, 157-162). ##STR11##
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dicarboxylic acid
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Formula IX
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suberoyl chloride,3,3'-dithiopropionyl chloride
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3,6,9-trioxaundecanedioic acid diisobutylcarbonate
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Synthesis routes and methods II

Procedure details

Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
Quantity
0.166 g
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2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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0.235 g
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reactant
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0.257 g
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reactant
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10 mL
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solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.
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100 mL
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Synthesis routes and methods IV

Procedure details

The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
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compound ( T17 )
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylboronic acid
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